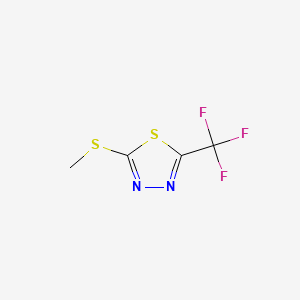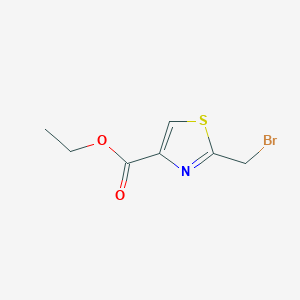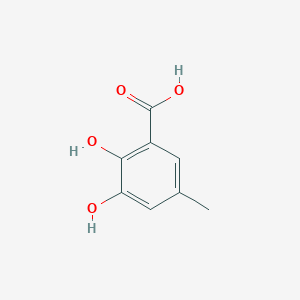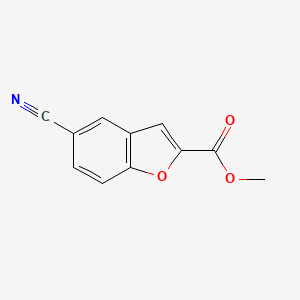
2-(甲硫基)-5-(三氟甲基)-1,3,4-噻二唑
描述
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (MTFT) is an organosulfur compound with a wide range of applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MTFT is a small molecule that can be used as a drug targeting agent, a reagent for chemical synthesis, and a functional group in various organic reactions. MTFT is a highly versatile molecule with a wide range of potential applications in the fields of medicinal chemistry and pharmacology.
科学研究应用
抗病毒研究
2-(甲硫基)-5-(三氟甲基)-1,3,4-噻二唑衍生物已在抗病毒研究中得到探索。Rashdan等人(2021年)合成了新颖的1,3,4-噻二唑-1,2,3-三唑杂合物,并评估了它们针对冠状病毒的抗病毒活性,重点关注抑制主要冠状病毒蛋白酶(Rashdan et al., 2021)。
抗癌研究
Gomha等人(2017年)报道了噻二唑衍生物的合成,对肝细胞癌细胞系表现出显著的抗癌活性。该研究强调了在设计强效抗癌药物(Gomha et al., 2017)中的结构-活性关系。
绿色化学和催化
Wenting等人(2008年)展示了在环境友好条件下合成1,3,4-噻二唑衍生物,突出了这些化合物在绿色化学和催化中的作用(Wenting等人,2008年)。
太阳能电池应用
Rahman等人(2018年)在太阳能电池中利用了1,3,4-噻二唑衍生物,展示了其在可再生能源技术中的潜力。该化合物在太阳能电池应用中表现出改善的氧化还原行为(Rahman et al., 2018)。
抗微生物活性
Zamani等人(2004年)探索了噻二唑衍生物的抗微生物性质。他们的研究发现这些化合物并未表现出显著的抗菌活性,暗示了一种选择性的生物活性范围(Zamani et al., 2004)。
缓蚀研究
Zhang等人(2020年)研究了噻二唑衍生物在油田生产水中作为缓蚀剂的应用。他们的研究为这些化合物在工业应用中的有效性提供了见解(Zhang et al., 2020)。
液晶研究
Tomma等人(2009年)合成了含有1,3,4-噻二唑和1,2,4-三唑环的化合物,评估了它们在液晶技术中的潜力。这些化合物表现出适用于液晶显示器的性质(Tomma et al., 2009)。
作用机制
Target of Action
Compounds with similar structures have been used in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles , which are known to interact with various biological targets.
Mode of Action
The compound’s trifluoromethyl group is known to have a strong inductive effect, which can influence its interactions with biological targets . For instance, the reaction of similar compounds proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
Biochemical Pathways
The compound’s trifluoromethyl group can participate in various redox reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl group can influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
The compound’s trifluoromethyl group can influence its reactivity, potentially leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole can be influenced by various environmental factors . For instance, the compound’s trifluoromethyl group can enhance its stability under certain conditions .
属性
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S2/c1-10-3-9-8-2(11-3)4(5,6)7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULROOIOMHZXHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067694 | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
CAS RN |
32539-16-5 | |
| Record name | 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32539-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032539165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazole, 2-(methylthio)-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic route to produce 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole?
A: The primary method involves reacting methyldithiocarbazinate with an excess of trifluoroacetic acid. [, , ] Following the reaction, water and excess trifluoroacetic acid are removed, often through distillation. []
Q2: Are there any alternative synthetic approaches for 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole?
A: Yes, one study describes a method starting with 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole as the starting material. [] This method utilizes a phase transfer catalyst and sodium tungstate to facilitate the reaction, aiming to improve the yield and purity of the final product. []
Q3: What are the advantages of using a phase transfer catalyst and sodium tungstate in the synthesis of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole as described in one of the studies?
A: The study highlights several benefits of this approach. Firstly, it significantly enhances the reaction efficiency without requiring organic solvents. [] This leads to improvements in both the purity and yield of the desired 2-(methylsulfuryl)-5-(trifluoromethyl)-1,3,4-thiadiazole product. [] Additionally, this method allows for a lower reaction temperature, thereby mitigating the risks associated with high-temperature reactions involving oxydol and water. []
Q4: What is the significance of research focusing on the synthesis of 2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole and its derivatives?
A: The research primarily targets the development of new pesticides. [] The presence of the trifluoromethyl and methylsulfuryl groups in these compounds often contributes to their pesticidal activity. Therefore, exploring efficient and safe synthetic routes for these compounds is crucial for advancing agricultural solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)







